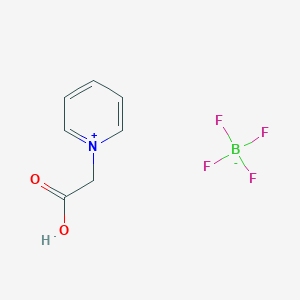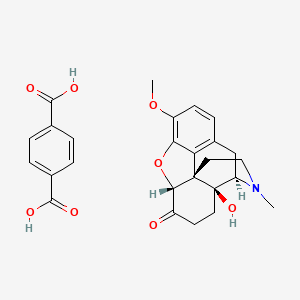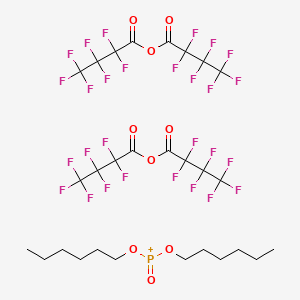
Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate typically involves the reaction of dihexyl phosphite with heptafluorobutyric anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where dihexyl phosphite and heptafluorobutyric anhydride are reacted in a specialized reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonium group to a phosphine.
Substitution: The heptafluorobutanoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphines, and various substituted derivatives of the original compound .
Scientific Research Applications
Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the production of specialized polymers and coatings due to its fluorinated groups
Mechanism of Action
The mechanism of action of Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can interact with negatively charged sites on proteins, while the heptafluorobutanoyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
Dihexylphosphonate: Similar in structure but lacks the heptafluorobutanoyl groups.
Phosphonic acid dihexyl ester: Another related compound with different functional groups.
Dihexyl hydrogen phosphonate: Similar phosphonium group but different substituents.
Uniqueness
Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate is unique due to the presence of both phosphonium and heptafluorobutanoyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .
Properties
CAS No. |
110086-60-7 |
|---|---|
Molecular Formula |
C28H26F28O9P+ |
Molecular Weight |
1069.4 g/mol |
IUPAC Name |
dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C12H26O3P.2C8F14O3/c1-3-5-7-9-11-14-16(13)15-12-10-8-6-4-2;2*9-3(10,5(13,14)7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)8(20,21)22/h3-12H2,1-2H3;;/q+1;; |
InChI Key |
XNZIIITWIJPQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCO[P+](=O)OCCCCCC.C(=O)(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F.C(=O)(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



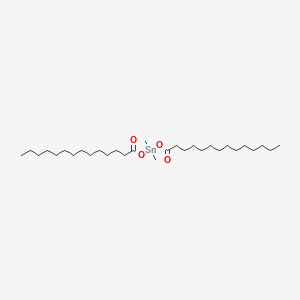
![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
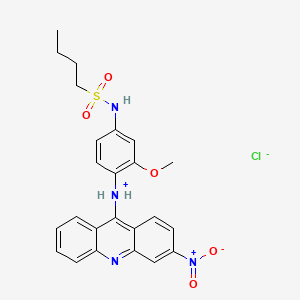
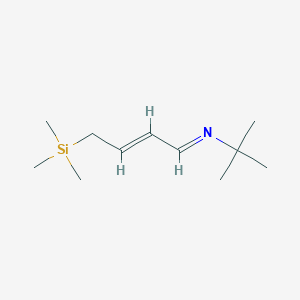
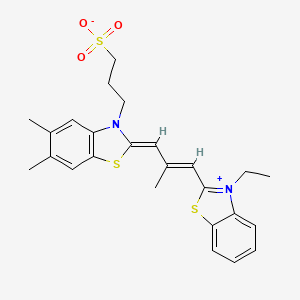
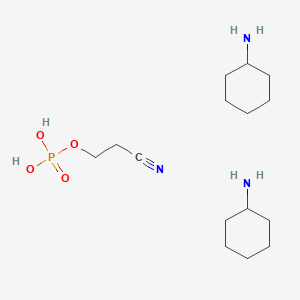
![2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate](/img/structure/B13757642.png)
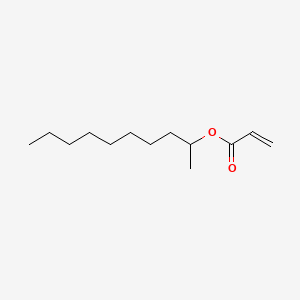
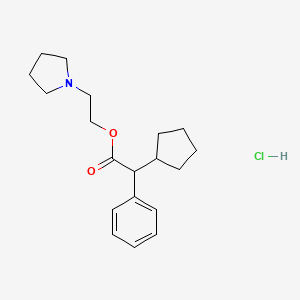
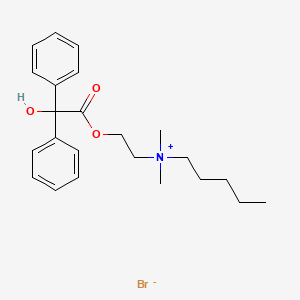
ammonium methyl sulfate](/img/structure/B13757663.png)
